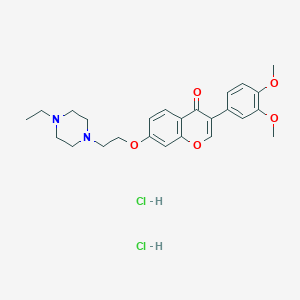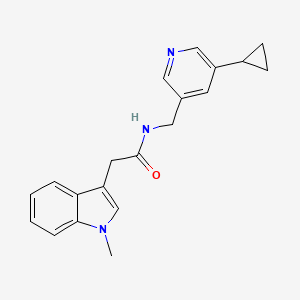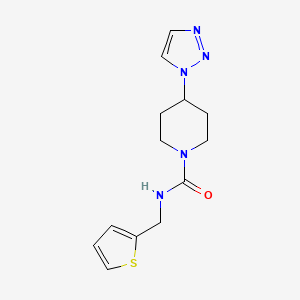![molecular formula C21H19FN6O3 B2632525 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione CAS No. 377051-11-1](/img/no-structure.png)
7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C21H19FN6O3 and its molecular weight is 422.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
The compound 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione and its related structures have been synthesized and studied for various purposes. Barakat et al. (2016) synthesized a related compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, through a multicomponent reaction. The molecular structure of this compound was confirmed by spectroscopic methods and X-ray crystallography, highlighting the intricate molecular arrangements that these compounds can form (Barakat et al., 2016).
Polymorphism and Crystal Structures
The study of polymorphism and crystal structures of related compounds has been a focus in scientific research. Dwivedi and Das (2018) described the polymorphism of four new bis-hydrazone compounds, highlighting the conformational adjustments and packing polymorphism in their crystal structures. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Dwivedi & Das, 2018).
Antimicrobial Activity
The antimicrobial properties of compounds similar to this compound have been extensively studied. Kandhavelu et al. (2012) synthesized and characterized novel arylhydrazones of methylene active compounds, which were evaluated for their antimicrobial activity using a whole-cell bacterial luminescence biosensor method. This research provides insights into the potential use of such compounds in fighting microbial infections (Kandhavelu et al., 2012).
Reactions and Transformations
Understanding the reactions and transformations of such compounds is vital for their practical application. Shcherbakov et al. (2009) studied the reactions of 3-(l-Aminoethylidene)-5,6,7,8-tetrafluorobenzopyran-2,4-dione with substituted hydrazines, revealing the formation of various derivatives depending on the nucleophilicity of hydrazines and reaction conditions. This knowledge is instrumental in synthesizing new compounds with desired properties (Shcherbakov et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione' involves the condensation of 4-fluorobenzylamine with 3-hydroxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with 1,3-dimethyluracil-2,6-dione in the presence of a suitable catalyst to yield the final product.", "Starting Materials": [ "4-fluorobenzylamine", "3-hydroxybenzaldehyde", "1,3-dimethyluracil-2,6-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzylamine with 3-hydroxybenzaldehyde in ethanol to form the Schiff base.", "Step 2: Isolation of the Schiff base by filtration and washing with ethanol.", "Step 3: Reaction of the Schiff base with 1,3-dimethyluracil-2,6-dione in the presence of a suitable catalyst, such as p-toluenesulfonic acid, at reflux temperature for several hours.", "Step 4: Purification of the crude product by column chromatography using a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product." ] } | |
Número CAS |
377051-11-1 |
Fórmula molecular |
C21H19FN6O3 |
Peso molecular |
422.42 |
Nombre IUPAC |
7-[(4-fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19FN6O3/c1-26-18-17(19(30)27(2)21(26)31)28(12-13-6-8-15(22)9-7-13)20(24-18)25-23-11-14-4-3-5-16(29)10-14/h3-11,29H,12H2,1-2H3,(H,24,25) |
Clave InChI |
OUOHZOLDXIOCFG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)O)CC4=CC=C(C=C4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2632444.png)
![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2632449.png)
![5-((2-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632450.png)
![4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2632451.png)
![3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2632453.png)

![5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2632457.png)

![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-6-methyl-1lambda4,4-thiazepan-1-one](/img/structure/B2632461.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2632463.png)

![6-methyl-N-[3-(methylthio)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)